molecular formula C14H10N4O2S2 B2811978 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 878061-68-8

5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2811978
CAS No.: 878061-68-8
M. Wt: 330.38
InChI Key: YWRZOLWSMZEWMF-UHFFFAOYSA-N
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Description

5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H10N4O2S2 and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Evaluation

One study focuses on the design, synthesis, and evaluation of derivatives related to the 1,3,4-oxadiazol-2-amine structure for their anticancer activity. The compounds were synthesized and tested against human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using MTT assay with etoposide as a standard reference. The results indicated that all compounds demonstrated good to moderate activity across all cell lines, highlighting the potential of this chemical structure in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Another area of application is in the development of antimicrobial agents. A study reported the synthesis of new 1,2,4-triazole derivatives, including compounds related to 1,3,4-oxadiazol-2-amine, and evaluated their antimicrobial activities. These compounds were synthesized through a series of reactions and tested against various microorganisms, showing good to moderate antimicrobial activities, which suggests the usefulness of this chemical structure in the search for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the query compound, showed significant antiproliferative and antimicrobial properties. These compounds were synthesized and evaluated for their biological activities, including DNA protective ability and antimicrobial activity against specific strains such as S. epidermidis. One compound exhibited cytotoxicity on cancer cell lines, suggesting the potential for chemotherapy applications (Gür et al., 2020).

Anti-Salmonella Typhi Activity

The synthesis of 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi demonstrates another potential application. The compounds were synthesized and showed significant antibacterial activity against Salmonella typhi, which indicates the potential of this chemical structure in developing treatments for bacterial infections (Salama, 2020).

Nematocidal Activity

A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease, indicating the potential for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-19-8-4-5-10-9(7-8)15-14(22-10)16-13-18-17-12(20-13)11-3-2-6-21-11/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZOLWSMZEWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.